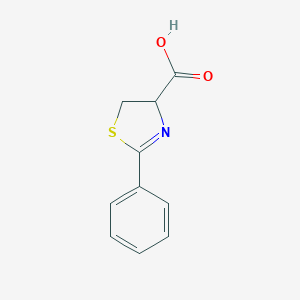

Acide 2-phényl-4,5-dihydro-thiazole-4-carboxylique

Vue d'ensemble

Description

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antifongiques et insecticides

Une série de dérivés de ®-2-phényl-4,5-dihydrothiazole-4-carboxamide contenant un groupement diacylhydrazine ont été conçus et synthétisés . Ces composés ont montré des activités antifongiques significatives contre Cercospora arachidicola, Alternaria solani, Phytophthora capsici et Physalospora piricola à 50 mg/L . Ils ont également montré de bonnes activités insecticides .

Modulation de l'activité biologique

Le modèle CoMSIA a montré qu'un groupe hydrophile approprié en position R1, ainsi qu'un groupe hydrophile et donneur d'électrons approprié en position R2, pouvaient améliorer l'activité antifongique contre Physalospora piricola . Cela contribue à l'optimisation supplémentaire des structures .

Modulation du niveau de calcium des insectes

L'un des composés, ®-N’-(4-nitrobenzoyl)-2-(4-nitrophényl)-4,5-dihydrothiazole-4-carbohydrazide (III-3), peut servir de modulateurs efficaces du niveau de Ca2+ des insectes en perturbant l'homéostasie du calcium cellulaire chez Mythimna separata .

Molécules bioactives multicibles

Les thiazoles 2,4-disubstitués, qui incluent l'acide 2-phényl-4,5-dihydro-thiazole-4-carboxylique, sont des hétérocycles importants présentant des activités biologiques sans limites, telles que antibactériennes, antifongiques, anti-inflammatoires, antitumorales, antituberculeuses, antidiabétiques, antivirales et antioxydantes .

Intermédiaire pharmaceutique

L'this compound est utilisé comme intermédiaire pharmaceutique

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which is an enzyme that controls the overwinding or underwinding of DNA.

Mode of Action

Thiazole compounds, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole compounds are known to affect a variety of biochemical pathways . For instance, some thiazole compounds have been found to disrupt cellular calcium homeostasis , which could potentially lead to a variety of downstream effects, including changes in cell signaling and function.

Result of Action

Thiazole compounds have been found to have a variety of biological activities, including antimicrobial, antifungal, and antiviral activities . For instance, some thiazole compounds have been found to have potent inhibitory activity against certain bacterial and fungal strains .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown remarkable and broad-spectrum antifungal activities

Cellular Effects

Thiazole derivatives have been reported to have diverse biological activities, which suggests that they may influence various cellular processes . For example, some thiazole derivatives have been found to cause morphological changes in bacterial cells .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have diverse biological activities, suggesting that their effects may change over time .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have diverse biological activities, suggesting that their effects may vary with dosage .

Metabolic Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .

Activité Biologique

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid (DPTCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

DPTCA has the molecular formula and features a thiazole ring, which is known for its biological significance. The structural characteristics of DPTCA contribute to its interaction with various biological targets.

Antimicrobial Activity

DPTCA exhibits notable antimicrobial properties , effective against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Antitumor Activity

The compound has been evaluated for its anticancer potential . Research indicates that DPTCA can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating strong activity .

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 25 |

| MCF7 | 30 |

| A549 (lung cancer) | 28 |

The biological activity of DPTCA is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DPTCA has been shown to inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death .

- Modulation of Signaling Pathways : DPTCA affects pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of DPTCA:

- Study on Antimicrobial Effects : In a controlled laboratory setting, DPTCA was tested against multiple bacterial strains. The results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of DPTCA, highlighting its potential as an antimicrobial agent .

- Antitumor Efficacy in Vivo : A study investigated the effects of DPTCA on tumor-bearing mice. Mice treated with DPTCA showed reduced tumor size compared to controls, suggesting its efficacy in vivo .

Propriétés

IUPAC Name |

2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQYTNELGLJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941922 | |

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-15-4 | |

| Record name | 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.